Cas no 2694745-95-2 ((1-bromocyclopropyl)methyl(methyl)amine)

(1-bromocyclopropyl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- EN300-26677440
- 2694745-95-2
- [(1-bromocyclopropyl)methyl](methyl)amine
- (1-bromocyclopropyl)methyl(methyl)amine
-
- MDL: MFCD32827999
- インチ: 1S/C5H10BrN/c1-7-4-5(6)2-3-5/h7H,2-4H2,1H3
- InChIKey: UXURBOVFYBDMHL-UHFFFAOYSA-N
- ほほえんだ: BrC1(CNC)CC1
計算された属性
- せいみつぶんしりょう: 162.99966g/mol
- どういたいしつりょう: 162.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 68.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 12Ų
(1-bromocyclopropyl)methyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26677440-5g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 5g |
$2443.0 | 2023-09-12 | ||
Enamine | EN300-26677440-0.25g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26677440-0.1g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26677440-10.0g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26677440-0.05g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26677440-2.5g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26677440-1g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 1g |
$842.0 | 2023-09-12 | ||
Enamine | EN300-26677440-1.0g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26677440-10g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 10g |
$3622.0 | 2023-09-12 | ||
Enamine | EN300-26677440-0.5g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.5g |
$809.0 | 2025-03-20 |
(1-bromocyclopropyl)methyl(methyl)amine 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
(1-bromocyclopropyl)methyl(methyl)amineに関する追加情報
Introduction to (1-bromocyclopropyl)methyl(methyl)amine and Its Applications in Modern Chemical Research
The compound with the CAS number 2694745-95-2 is a fascinating molecule known as (1-bromocyclopropyl)methyl(methyl)amine. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential applications. The presence of a brominated cyclopropyl ring and an amine functional group makes it a versatile intermediate in the synthesis of various bioactive molecules.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds that exhibit promising biological activities. The cyclopropyl moiety, in particular, has been identified as a key structural element in many pharmacologically active agents. Its small size and rigidity contribute to favorable interactions with biological targets, making it an attractive scaffold for drug design. The bromine atom in (1-bromocyclopropyl)methyl(methyl)amine further enhances its utility as a synthetic precursor, allowing for further functionalization through cross-coupling reactions and other transformations.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have been exploring its potential as a building block for small-molecule drugs targeting various diseases. For instance, studies have shown that derivatives of cyclopropylamine can interact with biological receptors in ways that may lead to the development of new treatments for neurological disorders. The bromine substituent provides a handle for introducing additional functional groups, enabling the creation of more complex and tailored molecules.
The synthesis of (1-bromocyclopropyl)methyl(methyl)amine involves several key steps that highlight its synthetic versatility. The bromination of cyclopropane derivatives is a well-established procedure in organic chemistry, and this compound exemplifies the utility of such transformations. The subsequent introduction of the amine group via nucleophilic substitution or other methods allows for further diversification of the molecular structure. These synthetic pathways are not only efficient but also scalable, making this compound accessible for large-scale applications in pharmaceutical research.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and reactivity of (1-bromocyclopropyl)methyl(methyl)amine. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing valuable information for drug design. These computational approaches complement experimental work by predicting binding affinities, identifying potential binding sites, and optimizing molecular structures for improved efficacy.
The pharmaceutical industry has been particularly interested in exploring the potential of this compound as a lead molecule for drug discovery. Its unique structural features make it a promising candidate for further development into novel therapeutics. Researchers are currently investigating its efficacy in preclinical models, with the aim of identifying new treatment options for various diseases. The versatility of (1-bromocyclopropyl)methyl(methyl)amine as a synthetic intermediate ensures that it will remain a valuable tool in the quest for new medicines.
Beyond its pharmaceutical applications, this compound has also shown promise in materials science and industrial chemistry. The cyclopropyl ring and amine group contribute to its reactivity, making it suitable for use in polymer synthesis and other industrial processes. The ability to functionalize these moieties allows for the creation of materials with tailored properties, which could find applications in various sectors.
In conclusion, (1-bromocyclopropyl)methyl(methyl)amine (CAS number 2694745-95-2) is a versatile and highly interesting molecule with significant potential in both academic research and industrial applications. Its unique structural features make it an invaluable intermediate for synthesizing bioactive compounds, while its reactivity enables further functionalization and customization. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics and advanced materials.
2694745-95-2 ((1-bromocyclopropyl)methyl(methyl)amine) 関連製品
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 1303491-35-1(4-((6-methylpyridazin-3-yl)oxy)benzoic acid)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)
- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)
- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)
- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)
- 2228571-08-0(1,7-diazabicyclo4.3.1decane dihydrochloride)



